
3-(3-Fluorophenyl)cyclobutanone
Overview
Description
3-(3-Fluorophenyl)cyclobutanone is a chemical compound with the molecular formula C10H9FO . It is a cyclic ketone, which is a class of compounds that contain a carbonyl group (C=O) in which the carbon atom is joined to two other carbon atoms forming a ring .
Synthesis Analysis
Cyclobutanones can be synthesized through various methods. One such method involves the hydroboration of 1-alkynyl-1-boronate esters and in situ transmetalation . Another method involves the chemoselective C-C bond cleavages of reactive bicyclo[1.1.1]pent-1-yl alcohols (BCP-OHs) to provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered cyclobutanone ring attached to a fluorophenyl group .Chemical Reactions Analysis
Cyclobutanones are known to undergo various chemical reactions. For instance, they can undergo oxidative ring expansion with ceric ammonium nitrate (CAN) under an oxygen atmosphere to afford 2,2-diarylcyclobutanones . They can also undergo a [2+2] cycloaddition with terminal alkenes .Scientific Research Applications
Synthesis and Characterization
- Cyclobutanones, including derivatives like 3-(3-Fluorophenyl)cyclobutanone, are crucial intermediates in organic synthesis. Studies have developed stereoselective approaches for the synthesis of cis- and trans-3-fluoro-1-phenylcyclobutylamine, showcasing the versatility of cyclobutanones in synthesizing structurally complex molecules with high stereocontrol (Shao & Ye, 2008).
Catalysis and Reaction Mechanisms
- Cyclobutanones serve as substrates in palladium-catalyzed reactions, leading to the formation of arylated benzolactones through carbon-carbon bond cleavage and formation. This demonstrates the cyclobutanone's reactivity and potential in constructing complex molecular frameworks (Matsuda, Shigeno, & Murakami, 2008).
- In another example, the use of cyclobutanones in rhodium-catalyzed addition/ring-opening reactions with arylboronic acids offers a pathway to butyrophenone derivatives, highlighting cyclobutanones' utility in synthetic organic chemistry (Matsuda, Makino, & Murakami, 2004).
Bioisostere Applications
- The research on synthetic cannabinoids, including compounds structurally related to this compound, illustrates the exploration of bioisosteric replacements in drug design to achieve desired pharmacological profiles while potentially reducing adverse effects. The synthesis and characterization of novel research chemicals highlight the ongoing efforts to understand and apply cyclobutanone derivatives in medicinal chemistry (McLaughlin et al., 2016).
Environmental Applications
- Cyclobutanones and their fluorinated derivatives have been examined for their environmental impact and potential in bioremediation processes. The study on the glycosylation of fluorophenols by marine microalgae suggests a method for the bioremediation of pollutants, demonstrating the environmental relevance of research on cyclobutanone compounds (Shimoda & Hamada, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-fluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVADXYZQCCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303878 | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-45-8 | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


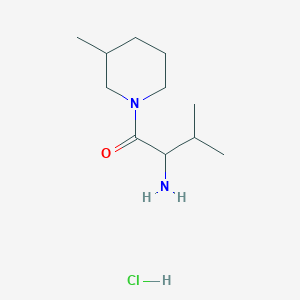

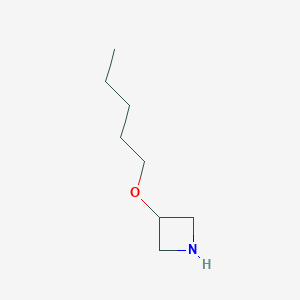
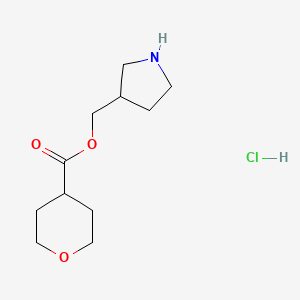
![4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439883.png)
![3-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439884.png)

![3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1439886.png)
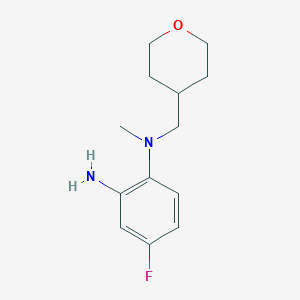
![3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439890.png)
![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)
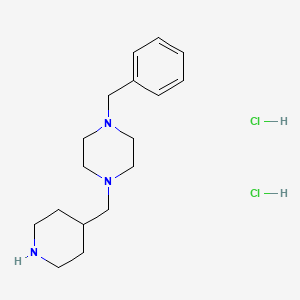
![3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1439895.png)
![[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B1439896.png)
